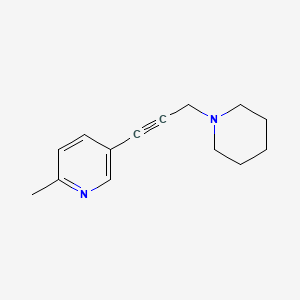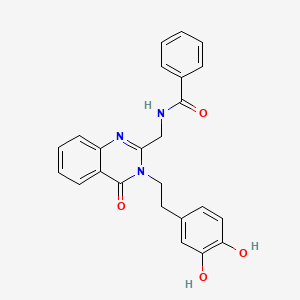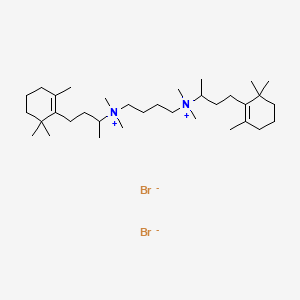
Ammonium, tetramethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, tetramethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hemihydrate) is a complex organic compound with a unique structure. It is characterized by the presence of multiple cyclohexenyl groups and ammonium ions, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, tetramethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hemihydrate) involves multiple steps. The initial step typically includes the formation of the cyclohexenyl groups through a series of cyclization reactions. This is followed by the introduction of the ammonium ions through quaternization reactions. The final step involves the addition of bromide ions to form the dibromide salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of catalysts to accelerate the reactions and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of bromide ions.
Substitution: The compound can participate in substitution reactions where the bromide ions are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted products with different functional groups.
Scientific Research Applications
Ammonium, tetramethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hemihydrate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms. It interacts with specific molecular targets, such as enzymes and receptors, leading to changes in cellular pathways. The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-propenal
- 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde
- 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
Uniqueness
Ammonium, tetramethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hemihydrate) is unique due to its complex structure and the presence of multiple functional groups. This makes it versatile in various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
66827-31-4 |
|---|---|
Molecular Formula |
C34H66Br2N2 |
Molecular Weight |
662.7 g/mol |
IUPAC Name |
4-[dimethyl-[4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-yl]azaniumyl]butyl-dimethyl-[4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-yl]azanium;dibromide |
InChI |
InChI=1S/C34H66N2.2BrH/c1-27-17-15-23-33(5,6)31(27)21-19-29(3)35(9,10)25-13-14-26-36(11,12)30(4)20-22-32-28(2)18-16-24-34(32,7)8;;/h29-30H,13-26H2,1-12H3;2*1H/q+2;;/p-2 |
InChI Key |
GDYDTEWCLGQMEZ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(C)[N+](C)(C)CCCC[N+](C)(C)C(C)CCC2=C(CCCC2(C)C)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



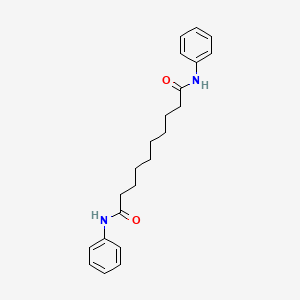
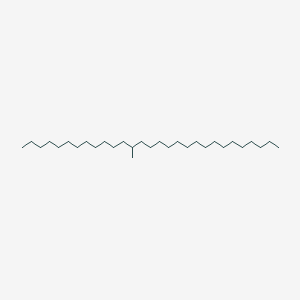
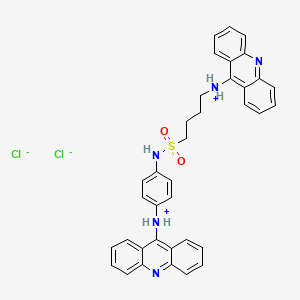
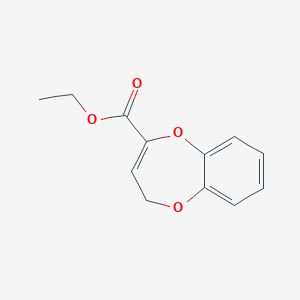
![magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B13774955.png)
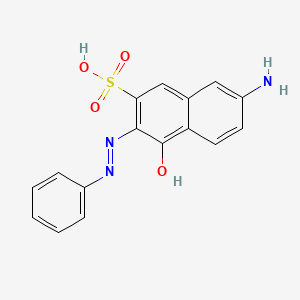
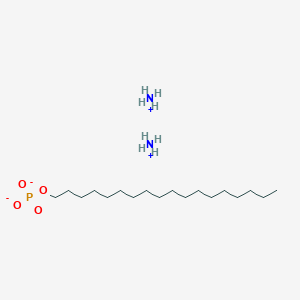
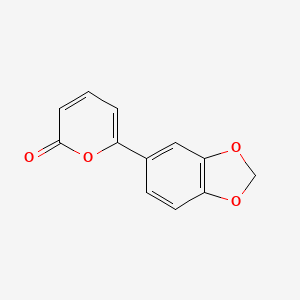

![4,4'-(9H,9'H-[3,3'-Bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline)](/img/structure/B13774984.png)

